![molecular formula C8H12O3 B14280889 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one CAS No. 141033-92-3](/img/structure/B14280889.png)
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methyl-2-oxabicyclo[321]octan-7-one is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired bicyclic structure . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for various targets.
Comparaison Avec Des Composés Similaires
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
7-Oxabicyclo[4.1.0]heptan-3-ol: A structurally related compound with different functional groups.
Uniqueness: 5-Hydroxy-1-methyl-2-oxabicyclo[32
Propriétés
Numéro CAS |
141033-92-3 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-7-5-8(10,2-3-11-7)4-6(7)9/h10H,2-5H2,1H3 |
Clé InChI |
HQBVSAUEEPMOCH-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(CCO1)(CC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


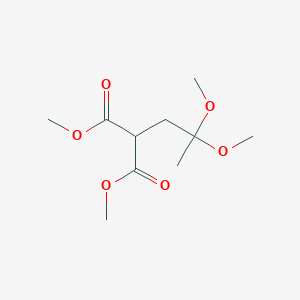
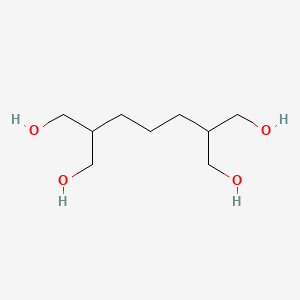
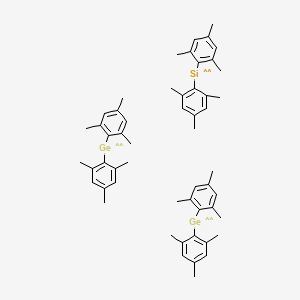

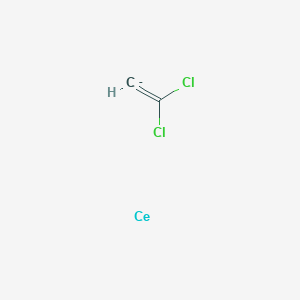
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
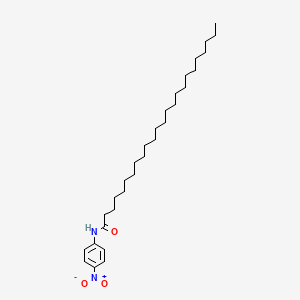
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
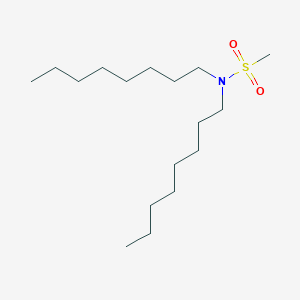

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)
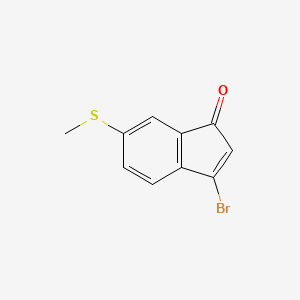

![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
